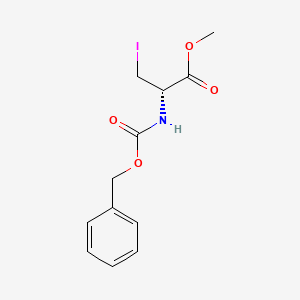
methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate is an organic compound with the molecular formula C12H14INO4 It is a derivative of propanoate, featuring an iodine atom and a phenylmethoxycarbonylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate.
Iodination: The introduction of the iodine atom is achieved through an iodination reaction. This can be done using reagents like iodine (I2) and a suitable oxidizing agent, such as sodium iodide (NaI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane (CH2Cl2), at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining purity standards. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
化学反应分析
Types of Reactions
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding deiodinated product.
Oxidation Reactions: Oxidative conditions can modify the phenylmethoxycarbonylamino group, leading to different oxidation products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with lithium aluminum hydride would produce the deiodinated propanoate.
科学研究应用
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to investigate its biological activity and potential therapeutic effects, including its interactions with biological targets.
Industrial Applications: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用机制
The mechanism of action of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The iodine atom and the phenylmethoxycarbonylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate: This compound lacks the iodine atom and serves as a precursor in the synthesis of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate.
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate: A structurally similar compound with a different aromatic group, used in pharmaceutical research.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another related compound with different functional groups, used in synthetic organic chemistry.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This uniqueness makes it valuable for specific applications in medicinal chemistry and synthetic organic chemistry, where the iodine atom can be leveraged for targeted modifications and interactions.
属性
分子式 |
C12H14INO4 |
|---|---|
分子量 |
363.15 g/mol |
IUPAC 名称 |
methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H14INO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m1/s1 |
InChI 键 |
CADXRZVJHPSEOI-SNVBAGLBSA-N |
手性 SMILES |
COC(=O)[C@@H](CI)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
COC(=O)C(CI)NC(=O)OCC1=CC=CC=C1 |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


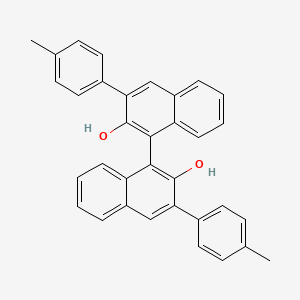
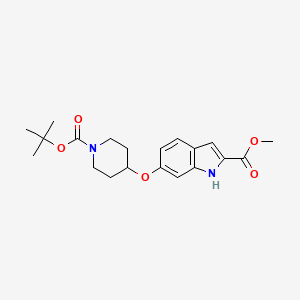
![(alphaS)-N-[[4-(Trifluoromethyl)phenyl]methylene]-alpha-[[(trimethylsilyl)oxy]methyl]benzenemethanamine](/img/structure/B1505442.png)
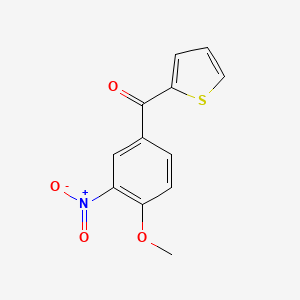
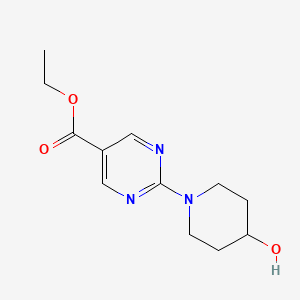
![6-Methyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1505449.png)
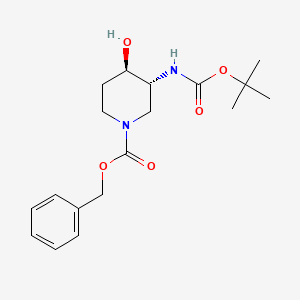
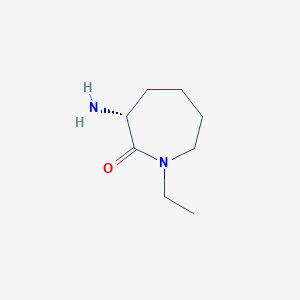
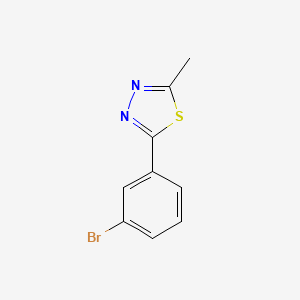
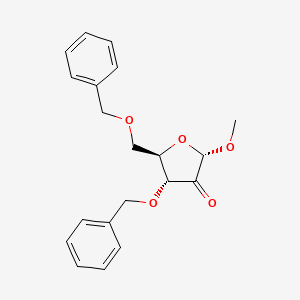
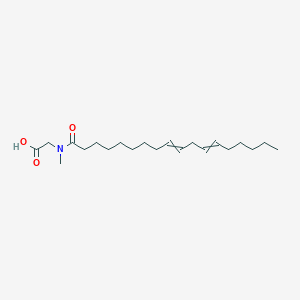

![N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B1505466.png)
![naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B1505467.png)
